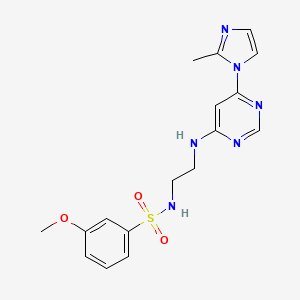
3-méthoxy-N-(2-((6-(2-méthyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence des composés à base d’imidazole, y compris notre molécule cible. Cependant, des recherches supplémentaires, y compris des études in vitro et in vivo, sont essentielles pour comprendre pleinement leurs mécanismes d’action et leur potentiel thérapeutique . Gardez à l’esprit que cette analyse fournit un aperçu, et des détails spécifiques peuvent varier en fonction des études et des contextes individuels. Si vous avez besoin de plus d’informations ou si vous avez d’autres questions, n’hésitez pas à les poser ! 😊
Mécanisme D'action
Target of action
Imidazole and pyrimidine derivatives are known to interact with a variety of biological targets. For example, imidazole is the core structure of many natural products such as histidine and histamine . Pyrimidine is a key component of nucleic acids, which are essential for life .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structures and targets. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Biochemical pathways
These compounds can affect numerous biochemical pathways. For example, histamine, an imidazole derivative, plays a crucial role in the immune response, acting as a mediator of inflammation .
Pharmacokinetics
The ADME properties of these compounds can also vary. Many imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some imidazole derivatives can inhibit the growth of bacteria, leading to their use as antibiotics .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds. For example, the amphoteric nature of imidazole (it can act as both an acid and a base) allows it to participate in various chemical reactions depending on the pH of the environment .
Analyse Biochimique
Biochemical Properties
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit enzymes like cytochrome P450, affecting drug metabolism and detoxification processes .
Cellular Effects
The effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are mediated through its interactions with specific receptors and transcription factors .
Molecular Mechanism
At the molecular level, 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, altering the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide vary with different dosages. Low doses may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is determined by targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism .
Propriétés
IUPAC Name |
3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-18-8-9-23(13)17-11-16(20-12-21-17)19-6-7-22-27(24,25)15-5-3-4-14(10-15)26-2/h3-5,8-12,22H,6-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBJALINDMPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)

![1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)
![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)




![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)

![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis](/img/structure/B2562571.png)

